7-(Morpholin-4-YL)heptan-1-amine
Description
7-(Morpholin-4-YL)heptan-1-amine is a secondary amine characterized by a seven-carbon saturated aliphatic chain (heptyl group) with a morpholine moiety attached to the seventh carbon and a primary amine group at the terminal position. Its structure combines the hydrophilic morpholine ring, known for enhancing solubility and bioactivity, with a lipophilic heptyl chain, which may improve membrane permeability in biological systems. The compound is commercially available with 95% purity (CAS# 154620-06-1) and is utilized in research as a building block for pharmaceutical and materials science applications .
Properties
IUPAC Name |
7-morpholin-4-ylheptan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c12-6-4-2-1-3-5-7-13-8-10-14-11-9-13/h1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAGXFYYOODNRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-(Morpholin-4-YL)heptan-1-amine typically involves a two-step process. The first step is a Mannich reaction, followed by a Michael addition reaction under mild conditions . These reactions are performed using easily available reactants and result in high yields of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
7-(Morpholin-4-YL)heptan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophilic substitution reactions with alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(Morpholin-4-YL)heptan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an inhibitor of enzymes such as human legumain and cholinesterases, which are involved in various diseases . Additionally, it has industrial applications as a corrosion inhibitor and surface-active agent .
Mechanism of Action
The mechanism of action of 7-(Morpholin-4-YL)heptan-1-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of human legumain and cholinesterases by binding to their active sites . This inhibition can lead to therapeutic effects in diseases where these enzymes play a critical role.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares 7-(Morpholin-4-YL)heptan-1-amine with structurally related morpholine-functionalized amines, focusing on chain length, substituents, reactivity, and applications.
Structural and Functional Comparisons
Key Differences and Implications
- Chain Length and Lipophilicity : The heptyl chain in 7-(Morpholin-4-YL)heptan-1-amine provides greater lipophilicity compared to shorter-chain analogs, which may enhance its utility in drug delivery systems requiring prolonged tissue retention. In contrast, the pentenyl chain in 5-(Morpholin-4-yl)pent-2-en-1-amine balances moderate lipophilicity with unsaturated reactivity .
- However, this substitution limits flexibility compared to the unsubstituted heptyl derivative .
- Reactivity and Synthesis : The unsaturated pentenyl compound’s double bond enables participation in click chemistry or Diels-Alder reactions, whereas the saturated heptyl analog’s stability favors applications requiring metabolic resistance. The regioselectivity observed in the butyl derivative (18:1 ratio) suggests chain length and substituents critically influence reaction outcomes .
Research Findings
- Regioselectivity in Synthesis : The butyl derivative’s 18:1 regioselectivity underlines the importance of steric and electronic factors in hydroamination reactions. Longer chains, as in the heptyl analog, may alter selectivity due to reduced steric hindrance .
- Application Diversity: The pentenyl compound’s broad utility in multiple industries highlights the value of unsaturated morpholine derivatives in innovation.
Biological Activity
7-(Morpholin-4-YL)heptan-1-amine, with the CAS number 154620-06-1, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 7-(Morpholin-4-YL)heptan-1-amine consists of a heptane chain with a morpholine ring substituted at the fourth position. This unique structure contributes to its interaction with various biological targets.
The biological activity of 7-(Morpholin-4-YL)heptan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The morpholine ring enhances the compound's binding affinity, allowing it to modulate various biological pathways. Studies have indicated that it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and cellular signaling pathways.
Biological Activities
Research has shown that 7-(Morpholin-4-YL)heptan-1-amine exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Anticancer Potential : Some studies have indicated that 7-(Morpholin-4-YL)heptan-1-amine may inhibit the proliferation of cancer cells, suggesting potential applications in oncology.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective effects, particularly in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
In a study focusing on the antimicrobial properties of 7-(Morpholin-4-YL)heptan-1-amine, researchers tested its efficacy against various bacterial strains. The compound demonstrated significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study: Anticancer Activity
Another study investigated the anticancer effects of 7-(Morpholin-4-YL)heptan-1-amine on human cancer cell lines. Results indicated that the compound induced apoptosis in cancer cells while sparing normal cells, highlighting its selective cytotoxicity . Further mechanistic studies are warranted to elucidate the pathways involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
